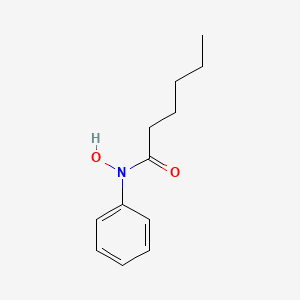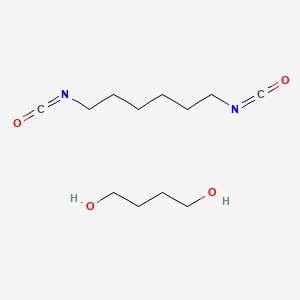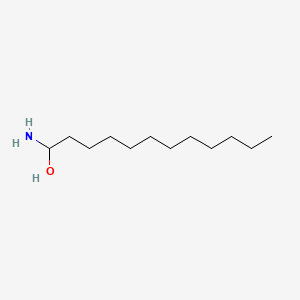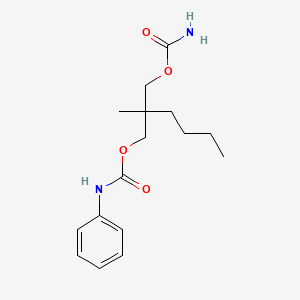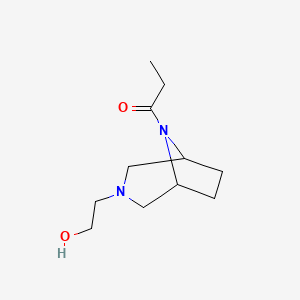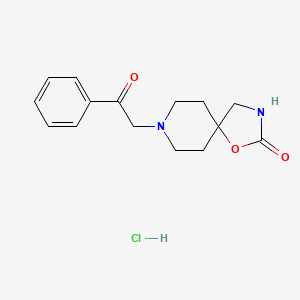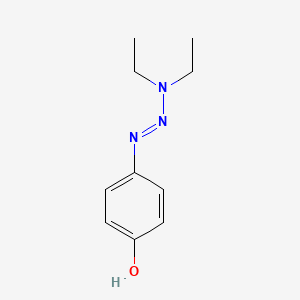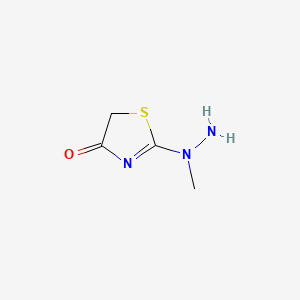
4(5H)-Thiazolone, 2-(1-methylhydrazino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(5H)-Thiazolone, 2-(1-methylhydrazino)- is a heterocyclic compound that features a thiazolone ring substituted with a 1-methylhydrazino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4(5H)-Thiazolone, 2-(1-methylhydrazino)- typically involves the reaction of thiazolone derivatives with methylhydrazine. One common method includes the cyclization of a hydrazide derivative with various triethyl ortho-esters . The reaction conditions often involve refluxing in ethanol or other suitable solvents.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of scale-up from laboratory synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to achieve industrial-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 4(5H)-Thiazolone, 2-(1-methylhydrazino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiazolone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolone derivatives.
Wissenschaftliche Forschungsanwendungen
4(5H)-Thiazolone, 2-(1-methylhydrazino)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activity.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4(5H)-Thiazolone, 2-(1-methylhydrazino)- involves its interaction with biological targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
- 2-(1-Methylhydrazino)-4,5-dihydro-1H-imidazole hydrobromide : Shares the 1-methylhydrazino group but has an imidazole ring instead of a thiazolone ring.
- 2-(1-Methylhydrazino)-4,6-di-1-pyrrolidinyl-1,3,5-triazine: Contains a triazine ring with similar substituents.
Uniqueness: 4(5H)-Thiazolone, 2-(1-methylhydrazino)- is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
34544-69-9 |
|---|---|
Molekularformel |
C4H7N3OS |
Molekulargewicht |
145.19 g/mol |
IUPAC-Name |
2-[amino(methyl)amino]-1,3-thiazol-4-one |
InChI |
InChI=1S/C4H7N3OS/c1-7(5)4-6-3(8)2-9-4/h2,5H2,1H3 |
InChI-Schlüssel |
PIEAUKSLZUCGQX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=NC(=O)CS1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



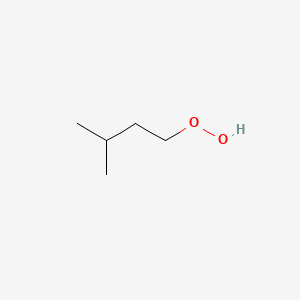
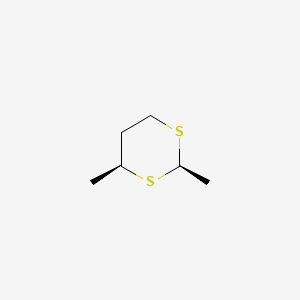
![[2-(hydroxymethyl)-2-methylpentyl] N,N-diethylcarbamate](/img/structure/B14691709.png)
